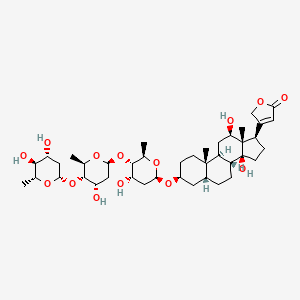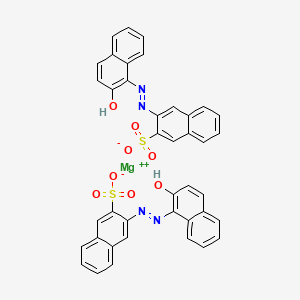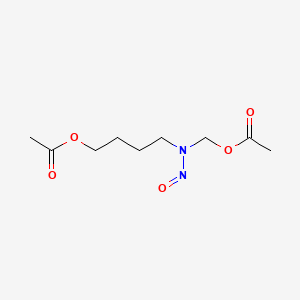
4-(Hydroxymethyl)-1,1-dimethyl-4-phenylazepan-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hydroxymethyl)-1,1-dimethyl-4-phenylazepan-1-ium bromide is a quaternary ammonium compound with a unique azepane ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-1,1-dimethyl-4-phenylazepan-1-ium bromide typically involves the quaternization of 4-(Hydroxymethyl)-1,1-dimethyl-4-phenylazepane with methyl bromide. The reaction is carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom in the azepane ring attacks the methyl group of methyl bromide, leading to the formation of the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis can also enhance reaction rates and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Hydroxymethyl)-1,1-dimethyl-4-phenylazepan-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: 4-(Carboxymethyl)-1,1-dimethyl-4-phenylazepan-1-ium bromide.
Reduction: 4-(Hydroxymethyl)-1,1-dimethyl-4-phenylazepane.
Substitution: 4-(Hydroxymethyl)-1,1-dimethyl-4-phenylazepan-1-ium chloride.
Wissenschaftliche Forschungsanwendungen
4-(Hydroxymethyl)-1,1-dimethyl-4-phenylazepan-1-ium bromide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to its quaternary ammonium structure.
Medicine: Explored for its potential use in drug delivery systems, particularly in targeting specific tissues or cells.
Industry: Utilized in the formulation of disinfectants and sanitizers.
Wirkmechanismus
The mechanism of action of 4-(Hydroxymethyl)-1,1-dimethyl-4-phenylazepan-1-ium bromide involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This compound can also interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound used as a disinfectant and antiseptic.
Cetyltrimethylammonium bromide (CTAB): Used in molecular biology for the extraction of DNA.
Tetrabutylammonium bromide (TBAB): Commonly used as a phase transfer catalyst.
Uniqueness
4-(Hydroxymethyl)-1,1-dimethyl-4-phenylazepan-1-ium bromide is unique due to its azepane ring structure, which imparts specific chemical and biological properties. Its hydroxymethyl group allows for further functionalization, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
7512-11-0 |
|---|---|
Molekularformel |
C15H24BrNO |
Molekulargewicht |
314.26 g/mol |
IUPAC-Name |
(1,1-dimethyl-4-phenylazepan-1-ium-4-yl)methanol;bromide |
InChI |
InChI=1S/C15H24NO.BrH/c1-16(2)11-6-9-15(13-17,10-12-16)14-7-4-3-5-8-14;/h3-5,7-8,17H,6,9-13H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
NLYPYXZOHLKWNJ-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1(CCCC(CC1)(CO)C2=CC=CC=C2)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(2S,3S,4R,5S,6R)-2-(acetyloxymethyl)-6-[(2S,3R,4R,5S,6S)-2-(acetyloxymethyl)-5-(2-carboxybenzoyl)oxy-4,6-dihydroxyoxan-3-yl]oxy-3,5-dihydroxyoxan-4-yl]oxycarbonylbenzoic acid](/img/structure/B13772028.png)






![2,7-Dimethyl-2,5,6,7-tetrahydropyrazolo[4,3-b][1,4]oxazine](/img/structure/B13772055.png)

